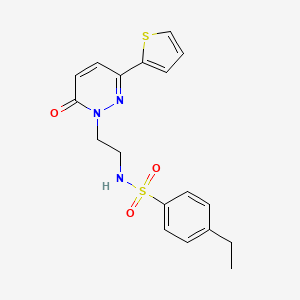

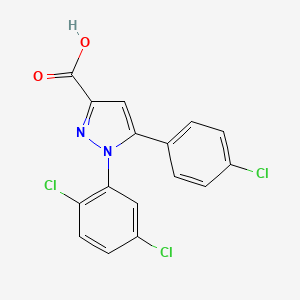

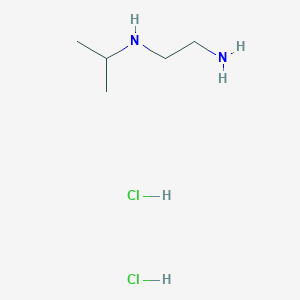

4-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzenesulfonamide derivatives and their synthesis, structural characteristics, and potential biological activities. These papers can help us infer the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of a Schiff base compound was achieved by condensing 2-oxonaphthalen-1(2H)-ylidene with 4-methylbenzenesulfonamide . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide . These methods suggest that the synthesis of the compound may also involve a multi-step process, including the formation of an intermediate Schiff base followed by further functionalization.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as FTIR, NMR, and UV-Visible spectroscopy, as well as computational methods like Density Functional Theory (DFT) . For example, the Schiff base compound was found to exist in the NH tautomeric form in the solid state, and its molecular geometry was well-reproduced by DFT calculations . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides were also reported, showing variations in torsion angles and hydrogen bonding patterns . These findings suggest that the compound may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar analytical and computational approaches.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the nature of the sulfonamide group. For instance, the presence of a phenylthiazol moiety in the benzenesulfonamide structure was found to confer high-affinity inhibition of kynurenine 3-hydroxylase . The reactivity of the compound may also be influenced by its specific functional groups, potentially leading to interactions with biological targets or participation in chemical reactions such as hydrogen bonding or metal coordination.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Anticancer Properties

- Celecoxib derivatives have been synthesized, displaying potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Antidiabetic Agents

- Fluoropyrazolesulfonylurea and thiourea derivatives, structurally related to the specified compound, have been prepared as potential hypoglycemic agents with significant antidiabetic activity (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Cytotoxicity and Tumor Inhibition

- Certain benzenesulfonamides demonstrated interesting cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies (Gul et al., 2016).

Synthesis and Characterization

- Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, with their biological potential evaluated (Kausar et al., 2019).

Treatment of Idiopathic Pulmonary Fibrosis

- Phosphatidylinositol 3-kinase inhibitors containing benzenesulfonamide have been claimed for the treatment of idiopathic pulmonary fibrosis (Norman, 2014).

Anticancer Activity

- Novel pyridazinone derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for anticancer activity against various human cancer cell lines (Rathish et al., 2012).

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-2-14-5-7-15(8-6-14)26(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-25-17/h3-10,13,19H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDKDWWUQUPHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)